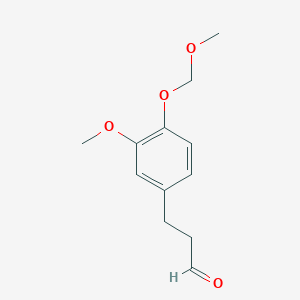
(2-Chloropyridine-3,4-diyl)dimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloropyridine-3,4-diyl)dimethanol is a chemical compound with the molecular formula C7H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the second position and two hydroxymethyl groups at the third and fourth positions of the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloropyridine-3,4-diyl)dimethanol can be achieved through several methodsFor instance, the reaction of 2-chloropyridine with formaldehyde in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination and subsequent functionalization of pyridine derivatives. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in high yield and purity .
化学反应分析
Types of Reactions
(2-Chloropyridine-3,4-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxymethyl groups to methyl groups.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium amide (NaNH2) or Grignard reagents (RMgX).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2-chloropyridine-3,4-dicarboxylic acid, while substitution with an amine can produce 2-aminopyridine derivatives .
科学研究应用
(2-Chloropyridine-3,4-diyl)dimethanol has a wide range of applications in scientific research:
作用机制
The mechanism of action of (2-Chloropyridine-3,4-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present. It may also interact with biological macromolecules, such as proteins and nucleic acids, leading to potential therapeutic effects .
相似化合物的比较
Similar Compounds
2-Chloropyridine: A simpler derivative with only a chlorine atom at the second position.
3-Chloropyridine: Chlorine is positioned at the third carbon of the pyridine ring.
4-Chloropyridine: Chlorine is positioned at the fourth carbon of the pyridine ring.
Uniqueness
(2-Chloropyridine-3,4-diyl)dimethanol is unique due to the presence of two hydroxymethyl groups in addition to the chlorine atom.
属性
分子式 |
C7H8ClNO2 |
|---|---|
分子量 |
173.60 g/mol |
IUPAC 名称 |
[2-chloro-3-(hydroxymethyl)pyridin-4-yl]methanol |
InChI |
InChI=1S/C7H8ClNO2/c8-7-6(4-11)5(3-10)1-2-9-7/h1-2,10-11H,3-4H2 |
InChI 键 |
YOEYPENJEPIERA-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1CO)CO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Benzo[b]thiophen-3-yl)-1H-indene-1,3(2H)-dione](/img/structure/B13688800.png)
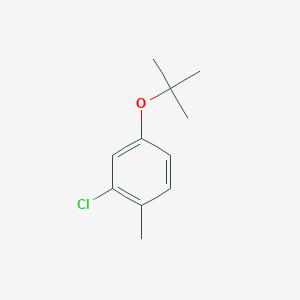
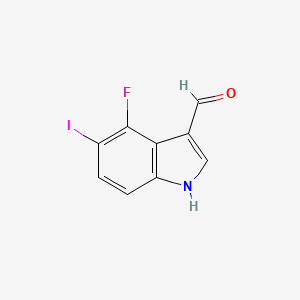
![2-(4-Methoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13688819.png)
![4-[4-hydroxy-3-(hydroxymethyl)phenoxy]benzonitrile](/img/structure/B13688822.png)
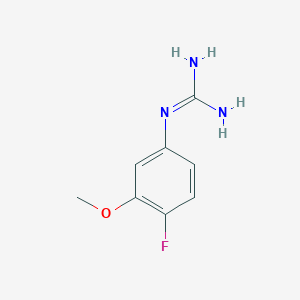
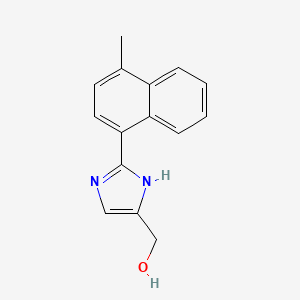
![5-Fluorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13688835.png)

![2-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13688838.png)
![2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13688845.png)
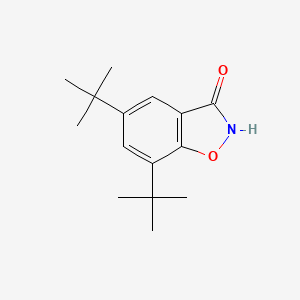
![Ethyl 7-Chlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13688862.png)
